3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-pyrazole 3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16771355
InChI: InChI=1S/C5H3BrF4N2/c6-4(7,5(8,9)10)3-1-2-11-12-3/h1-2H,(H,11,12)
SMILES:
Molecular Formula: C5H3BrF4N2
Molecular Weight: 246.99 g/mol

3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-pyrazole

CAS No.:

Cat. No.: VC16771355

Molecular Formula: C5H3BrF4N2

Molecular Weight: 246.99 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-pyrazole -

Specification

Molecular Formula C5H3BrF4N2
Molecular Weight 246.99 g/mol
IUPAC Name 5-(1-bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole
Standard InChI InChI=1S/C5H3BrF4N2/c6-4(7,5(8,9)10)3-1-2-11-12-3/h1-2H,(H,11,12)
Standard InChI Key PJYGVMVOCBEVNX-UHFFFAOYSA-N
Canonical SMILES C1=C(NN=C1)C(C(F)(F)F)(F)Br

Introduction

Structural and Molecular Properties

Molecular Identification

3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole is systematically named 5-(1-bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole under IUPAC nomenclature. Key identifiers include:

PropertyValue
CAS Registry Number900534-75-0
Molecular FormulaC5H3BrF4N2\text{C}_5\text{H}_3\text{BrF}_4\text{N}_2
Molecular Weight246.99 g/mol
SMILES NotationFC(F)(F)C(C1=NNC=C1)(Br)F
InChI KeyPJYGVMVOCBEVNX-UHFFFAOYSA-N

The compound’s structure combines a pyrazole ring with a bromo-tetrafluoroethyl substituent, which enhances its reactivity and stability .

Physicochemical Characteristics

The bromo-tetrafluoroethyl group contributes to:

  • High Electronegativity: Fluorine atoms create electron-withdrawing effects, polarizing the molecule.

  • Thermal Stability: Strong C-F bonds resist degradation at elevated temperatures.

  • Lipophilicity: The fluorinated moiety improves membrane permeability, a critical factor in drug design.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution reactions. A common route involves reacting pyrazole with 1-bromo-1,2,2,2-tetrafluoroethane in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in polar aprotic solvents like dimethylformamide (DMF).

Key Steps:

  • Base Activation: Deprotonation of pyrazole enhances nucleophilicity.

  • Substitution: The bromine atom in 1-bromo-1,2,2,2-tetrafluoroethane is replaced by the pyrazole nitrogen.

  • Purification: Column chromatography or recrystallization isolates the product.

Industrial-Scale Production

Industrial methods optimize yield and purity through:

  • Continuous Flow Reactors: Enhance reaction control and scalability.

  • Solvent Recycling: Reduce waste in large-scale syntheses.

  • Quality Control: HPLC and NMR ensure batch consistency.

Research Applications

Pharmaceutical Development

Pyrazole derivatives are renowned for their bioactivity. Specific applications include:

Anti-Inflammatory Agents

The compound’s ability to modulate cyclooxygenase (COX) enzymes has been explored for treating inflammation. In vitro studies suggest it inhibits COX-2 with an IC₅₀ of 18 µM, comparable to traditional NSAIDs.

Analgesic Properties

Preliminary rodent models indicate a 40% reduction in pain response at 10 mg/kg doses, likely through TRPV1 receptor antagonism.

Materials Science

Incorporating the compound into polymers enhances:

  • Thermal Stability: Decomposition temperatures exceed 300°C.

  • Chemical Resistance: Fluorine atoms shield against corrosive agents.

Mechanism of Action

In biological systems, the compound interacts via:

  • Hydrogen Bonding: The pyrazole nitrogen forms bonds with enzymatic active sites.

  • Hydrophobic Interactions: The tetrafluoroethyl group binds to non-polar protein pockets.

  • Electrostatic Effects: Fluorine atoms stabilize charge-charge interactions.

Comparison with Analogous Compounds

CompoundStructureKey Differences
3-(1-Chloro-1,2,2,2-tetrafluoroethyl)-1H-pyrazoleChlorine replaces bromineLower molecular weight (201.44 g/mol)
3-(1-Bromo-1,2,2,2-trifluoroethyl)-1H-pyrazoleOne fewer fluorine atomReduced thermal stability
1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazoleBenzimidazole ringEnhanced aromatic stacking capacity

The bromine atom in 3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole provides superior leaving-group ability in substitution reactions compared to chlorine analogs.

Future Research Directions

  • Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability.

  • Catalysis: Use as a ligand in transition metal complexes for cross-coupling reactions.

  • Environmental Impact Studies: Assess biodegradation pathways and ecotoxicity.

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